N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine
Description
N-(7-bicyclo[420]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-2-4-13-11(3-1)9-12(13)10-17-14-5-6-15-16-7-8-19(15)18-14/h1-8,12H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBQTDSIVYWYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CNC3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves multiple steps. One common approach starts with the preparation of the bicyclo[4.2.0]octa-1,3,5-triene core, which can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile . The imidazo[1,2-b]pyridazin-6-amine moiety is then introduced through a series of condensation reactions, often involving the use of reagents such as hydrazine and various aldehydes .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of saturated bicyclic compounds .
Scientific Research Applications
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-tubulin, a protein involved in cell division, which explains its potential anticancer activity. The compound may also interact with bacterial enzymes, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Shares the bicyclic core structure but lacks the imidazo[1,2-b]pyridazin-6-amine moiety.
Imidazo[1,2-b]pyridazine derivatives: Similar in terms of the imidazo[1,2-b]pyridazin-6-amine moiety but differ in the bicyclic structure.
Uniqueness
N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)imidazo[1,2-b]pyridazin-6-amine is unique due to the combination of its bicyclic core and imidazo[1,2-b]pyridazin-6-amine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
